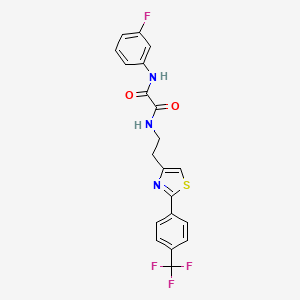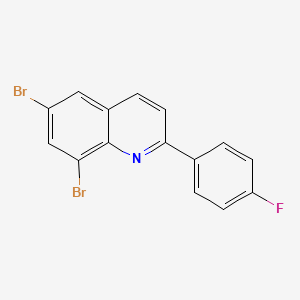
6,8-Dibromo-2-(4-fluorophenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-2-(4-fluorophenyl)quinoline is a chemical compound with the molecular formula C15H8Br2FN . It is a type of quinoline, a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6,8-Dibromo-2-(4-fluorophenyl)quinoline, often involves chemical modification of the quinoline structure . This approach is commonly used in drug discovery, resulting in improved therapeutic effects . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-2-(4-fluorophenyl)quinoline consists of a quinoline core with bromine and fluorophenyl substituents. The presence of these substituents may influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
Quinolines, including 6,8-Dibromo-2-(4-fluorophenyl)quinoline, are known to undergo a variety of chemical transformations. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Applications De Recherche Scientifique
Crystal Structure Analysis
The compound has been used in the study of crystal structures. The asymmetric unit of the title crystal structure is shown in the figure . This research can provide valuable insights into the molecular structure and bonding of the compound, which can be useful in various fields such as materials science and pharmaceuticals .
Suzuki-Miyaura Cross-Coupling Reaction
6,8-Dibromo-2-(4-fluorophenyl)quinoline has been used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. It’s a powerful tool in organic chemistry for the synthesis of a wide range of organic compounds .
Synthesis of 8-Hydroxyquinolines
The compound can be used in the synthesis of 8-Hydroxyquinolines . 8-Hydroxyquinolines are an important group of compounds with rich and diverse biological activities, including antimicrobial, anticancer, and antifungal effects .
Oxidative-Aromatization
6,8-Dibromo-2-(4-fluorophenyl)quinoline can be used in iodine-methanol mediated oxidative-aromatization to afford the corresponding 2-aryl-6,8-dibromo-4-methoxy-quinolines . This process can be used to synthesize a variety of aromatic compounds .
Anticancer Research
Compounds containing the 8-Hydroxyquinoline moiety, which can be synthesized from 6,8-Dibromo-2-(4-fluorophenyl)quinoline, have shown potential in anticancer research . They can be used to develop potent lead compounds with good efficacy and low toxicity .
Alzheimer’s Disease Research
8-Hydroxyquinoline derivatives, which can be synthesized from 6,8-Dibromo-2-(4-fluorophenyl)quinoline, have been studied for their potential use in Alzheimer’s disease research . These compounds have shown promise in the development of drugs against numerous diseases including Alzheimer’s .
Mécanisme D'action
Orientations Futures
Quinoline derivatives, including 6,8-Dibromo-2-(4-fluorophenyl)quinoline, have shown promise in various areas of medicinal chemistry research, particularly in the development of more effective antimalarial, antimicrobial, and anticancer agents . Future research may focus on synthesizing and investigating new structural prototypes of quinoline derivatives .
Propriétés
IUPAC Name |
6,8-dibromo-2-(4-fluorophenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2FN/c16-11-7-10-3-6-14(19-15(10)13(17)8-11)9-1-4-12(18)5-2-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUCFKREMLHUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3C=C2)Br)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

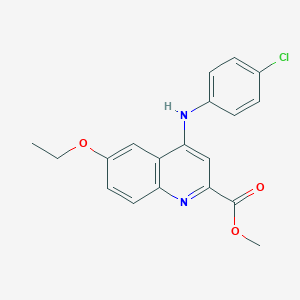
![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2672175.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide](/img/structure/B2672176.png)
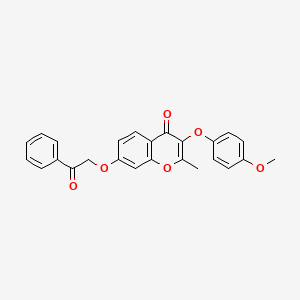

![N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2672180.png)
![{5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol](/img/structure/B2672184.png)

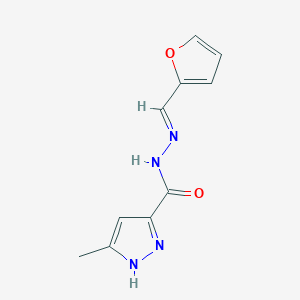
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3,6-trichlorobenzoate](/img/structure/B2672187.png)
![2-Chloro-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one](/img/structure/B2672188.png)
![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2672189.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2672190.png)
